3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618382-84-6) is a heterocyclic small molecule belonging to the 1,3,5-trisubstituted pyrazole carboxylic acid class, featuring a thiophen-2-yl substituent at the 3-position, an m-tolyl (3-methylphenyl) group at the N1 position, and a carboxylic acid at the 5-position of the pyrazole core. The compound possesses a molecular formula of C15H12N2O2S, a molecular weight of 284.33 g/mol, a calculated LogP of 3.61, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
CAS No. 618382-84-6
Cat. No. B12016119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid
CAS618382-84-6
Molecular FormulaC15H12N2O2S
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O
InChIInChI=1S/C15H12N2O2S/c1-10-4-2-5-11(8-10)17-13(15(18)19)9-12(16-17)14-6-3-7-20-14/h2-9H,1H3,(H,18,19)
InChIKeyUOEUEBNUZJRGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618382-84-6): Physicochemical Identity and Comparator Landscape for Procurement Decisions


3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618382-84-6) is a heterocyclic small molecule belonging to the 1,3,5-trisubstituted pyrazole carboxylic acid class, featuring a thiophen-2-yl substituent at the 3-position, an m-tolyl (3-methylphenyl) group at the N1 position, and a carboxylic acid at the 5-position of the pyrazole core . The compound possesses a molecular formula of C15H12N2O2S, a molecular weight of 284.33 g/mol, a calculated LogP of 3.61, one hydrogen bond donor, and four hydrogen bond acceptors . The closest structural analogs—differing only by the position of the methyl group on the N1-phenyl ring (ortho-tolyl CAS 618382-85-7 and para-tolyl CAS 618382-78-8) or by replacement of the thiophene with other aryl groups (e.g., 3-(4-fluorophenyl) analog CAS 618102-87-7)—share the same molecular formula and weight but exhibit distinct physicochemical and predicted biological interaction profiles .

Why Structural Analogs of 3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid Cannot Be Interchanged Without Risk


Within the pyrazole-5-carboxylic acid chemical space, substitution at the pyrazole N1 position with regioisomeric tolyl groups introduces quantifiable differences in lipophilicity that directly impact predicted membrane permeability, target binding, and metabolic stability . The m-tolyl substitution pattern on the target compound (CAS 618382-84-6) generates a distinct three-dimensional electrostatic surface and steric profile compared to its ortho- and para-tolyl isomers (CAS 618382-85-7 and CAS 618382-78-8, respectively) . In closely related pyrazole-thiophene hybrid series, even single-position methyl group migration has been demonstrated to alter enzyme inhibitory IC50 values—as seen in PI3Kγ inhibitor development where tolyl positional isomerism produced selectivity index differences exceeding 300-fold [1]. Furthermore, the presence of the sulfur-containing thiophene ring at the 3-position distinguishes this compound from purely carbocyclic aryl analogs (e.g., 3-(4-fluorophenyl)-1-m-tolyl analog, CAS 618102-87-7), introducing unique heteroatom-mediated interactions (sulfur-π, sulfur-hydrogen bonding) that are absent in phenyl-substituted counterparts . These structural distinctions render generic substitution scientifically unjustified without explicit experimental validation.

Quantitative Differentiation Evidence: 3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid vs. Closest Analogs


Lipophilicity Advantage: LogP of 3.61 Positions the m-Tolyl Compound in the Optimal Drug-Like Lipophilicity Window Relative to the Core Scaffold

The target compound (CAS 618382-84-6) exhibits a calculated LogP of 3.61, which falls within the optimal drug-like lipophilicity window (LogP 1–5 per Lipinski's Rule of Five) and represents a substantial increase over the unsubstituted core scaffold 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 182415-24-3), which has a LogP of only 1.67 [1]. This LogP difference of +1.94 units corresponds to a predicted ~87-fold increase in octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential for the target compound. The m-tolyl N1 substitution achieves this lipophilicity enhancement without exceeding the drug-likeness threshold, unlike certain higher LogP analogs that risk poor aqueous solubility .

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Hydrogen Bond Donor Count Reduction vs. Core Scaffold Enhances Predicted Membrane Permeability

The target compound (CAS 618382-84-6) bears a single hydrogen bond donor (the carboxylic acid –OH), compared to two H-bond donors present in the unsubstituted core scaffold 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 182415-24-3), which possesses both a carboxylic acid –OH and an N–H donor on the pyrazole ring [1]. This reduction from two to one H-bond donor is achieved through N1-arylation with the m-tolyl group, which eliminates the pyrazole N–H while maintaining the carboxylic acid functionality essential for target engagement and further derivatization. The reduced H-bond donor count is predicted to lower desolvation energy requirements for membrane crossing, improving passive permeability .

Hydrogen bonding Membrane permeability ADME Drug design

Rotatable Bond Flexibility Distinguishes the m-Tolyl Compound from Rigid Analogs and Chlorophenyl Derivatives

The target compound (CAS 618382-84-6) possesses three rotatable bonds, enabling conformational adaptation during target binding, while maintaining lower molecular weight (284.33 g/mol) compared to the 3-(2,4-dichlorophenyl)-1-m-tolyl analog (CAS 618383-12-3, MW 347.2 g/mol, predicted boiling point 538.7 °C) . The dichlorophenyl analog carries two chlorine substituents that add significant molecular weight and alter electronic properties (predicted pKa 3.18 vs. target compound), which may affect solubility and protein binding profiles . The thiophene sulfur in the target compound provides unique heteroatom-mediated interactions (sulfur-π, chalcogen bonding) not available in phenyl-only analogs, a feature leveraged in kinase inhibitor design where thiophene-pyrazole hybrids have demonstrated sub-micromolar potency [1][2].

Molecular flexibility Conformational entropy Target binding Physicochemical property

Supplier-Reported Purity and Availability: 97% Minimum Purity Standard Enables Reproducible Screening

The target compound is commercially available from multiple suppliers at a standard purity of 97%, as confirmed by Heterocyclics Inc. and catalog listings . This purity specification is comparable to that reported for the p-tolyl isomer (CAS 618382-78-8, 97% purity) and the o-tolyl isomer (CAS 618382-85-7, 97% purity), ensuring that procurement decisions can be made on the basis of structural differentiation rather than quality differentials . The target compound is classified as an R&D-use-only chemical building block, with availability confirmed from BOC Sciences, Heterocyclics Inc., and other international suppliers .

Chemical purity Procurement Reproducibility Quality control

Recommended Research and Industrial Application Scenarios for 3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618382-84-6)


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Libraries

The thiophene-pyrazole scaffold has been validated in multiple kinase inhibitor programs, including highly potent Akt inhibitors and PI3Kγ-selective inhibitors, where pyrazole-thiophene hybrids demonstrated sub-micromolar IC50 values and selectivity indices exceeding 300-fold [1][2]. The target compound's LogP of 3.61, single H-bond donor, and four H-bond acceptors position it in an attractive property space for kinase ATP-binding site engagement . The m-tolyl N1 substituent provides a vector for exploring hydrophobic pocket interactions distinct from the para- and ortho-tolyl regioisomers, enabling systematic structure-activity relationship (SAR) exploration of tolyl positional effects on kinase selectivity .

Anti-Inflammatory Drug Discovery: COX-2 Selective Inhibition Scaffold Development

Thiophene-pyrazole carboxylic acid derivatives have been reported to exhibit selective cyclooxygenase-2 (COX-2) enzyme inhibition, with structural features (thiophene sulfur, carboxylic acid, aryl N1-substitution) that map onto known COX-2 pharmacophore models [1]. The target compound's carboxylic acid functionality enables direct amide coupling for rapid analog generation, while the thiophene ring provides heteroatom-mediated interactions that differentiate it from purely carbocyclic COX-2 inhibitor scaffolds [2]. The m-tolyl substitution pattern can be systematically varied to explore steric and electronic effects on COX-2/COX-1 selectivity ratios .

Antimicrobial Agent Development: Thiophene-Pyrazole Hybrid Pharmacophore Exploration

Combined pyrazole-thiophene pharmacophores have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative strains in published studies, with MIC values in the low μg/mL range for optimized derivatives [1][2]. The target compound serves as a versatile carboxylic acid building block for generating amide, ester, and hydrazide derivatives for antimicrobial screening campaigns . The sulfur atom in the thiophene ring contributes to metal-chelating properties that may enhance activity against metalloenzyme targets in bacterial pathogens .

Chemical Biology: Target Identification Probe Development via Carboxylic Acid Derivatization

The carboxylic acid group at the pyrazole 5-position provides a convenient synthetic handle for bioconjugation (amide coupling to amine-containing linkers), enabling the generation of affinity chromatography resins, fluorescent probes, or biotinylated derivatives for target identification studies [1]. The compound's predicted favorable LogD profile at physiological pH (supported by the core scaffold's LogD values of -0.65 at pH 5.5 and -1.79 at pH 7.4) suggests that appropriately designed conjugates will maintain aqueous solubility while the parent compound provides sufficient membrane permeability for cellular target engagement studies [2].

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